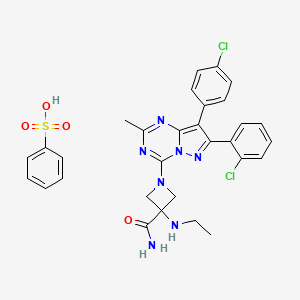
CE-178,253 benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CE-178,253 benzenesulfonate is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1). This compound was developed by Pfizer for neuroscience research and has shown sub-nanomolar potency in binding assays . The empirical formula of this compound is C24H23Cl2N7O · C6H6O3S, and it has a molecular weight of 654.57 g/mol .
Preparation Methods
Two synthetic routes have been developed for the preparation of CE-178,253 benzenesulfonate . The first route involves the assembly of an aryl-substituted pyrazolotriazine core, onto which the second aryl moiety is installed by a Suzuki coupling reaction. This method has been scaled to provide up to 6 kg of the active pharmaceutical ingredient (API) . The second, more convergent route, installs the pyrazolotriazine containing both aryl substituents by condensation of a bromoketone with a substituted thiosemicarbazide. This route has been demonstrated on a laboratory scale and is considered the preferred bond-forming sequence .
Chemical Reactions Analysis
CE-178,253 benzenesulfonate undergoes various chemical reactions, including substitution reactions. The compound is known for its stability under standard laboratory conditions and does not readily undergo oxidation or reduction . Common reagents used in its synthesis include bromoketone and substituted thiosemicarbazide . The major products formed from these reactions are the desired pyrazolotriazine derivatives .
Scientific Research Applications
CE-178,253 benzenesulfonate has been extensively studied for its applications in neuroscience research. It is a highly potent and selective CB1 antagonist, making it valuable for studying the endocannabinoid system . The compound has shown efficacy in preclinical models of obesity, where it exhibits concentration-dependent anorectic activity . Additionally, this compound has been used to investigate the role of CB1 receptors in various physiological processes, including energy expenditure and substrate oxidation .
Mechanism of Action
The mechanism of action of CE-178,253 benzenesulfonate involves its binding to the CB1 receptor, where it acts as an antagonist . This binding inhibits the receptor’s activity, leading to various physiological effects. In vivo studies have shown that this compound exhibits concentration-dependent anorectic activity and stimulates energy expenditure by shifting substrate oxidation from carbohydrates to fats . The compound has low affinity for CB2 receptors, making it highly selective for CB1 .
Comparison with Similar Compounds
CE-178,253 benzenesulfonate is unique in its high potency and selectivity for the CB1 receptor. Similar compounds include other CB1 antagonists such as rimonabant and taranabant . this compound stands out due to its sub-nanomolar potency and low affinity for CB2 receptors . This selectivity makes it a valuable tool for studying the specific roles of CB1 receptors in various physiological processes .
Properties
CAS No. |
956246-95-0 |
|---|---|
Molecular Formula |
C30H29Cl2N7O4S |
Molecular Weight |
654.6 g/mol |
IUPAC Name |
benzenesulfonic acid;1-[7-(2-chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a][1,3,5]triazin-4-yl]-3-(ethylamino)azetidine-3-carboxamide |
InChI |
InChI=1S/C24H23Cl2N7O.C6H6O3S/c1-3-28-24(22(27)34)12-32(13-24)23-30-14(2)29-21-19(15-8-10-16(25)11-9-15)20(31-33(21)23)17-6-4-5-7-18(17)26;7-10(8,9)6-4-2-1-3-5-6/h4-11,28H,3,12-13H2,1-2H3,(H2,27,34);1-5H,(H,7,8,9) |
InChI Key |
PUVYOZFJBITEFT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CN(C1)C2=NC(=NC3=C(C(=NN32)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl)C)C(=O)N.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine](/img/structure/B12040738.png)
![methyl (2Z)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-2-cyano-2-propenoate](/img/structure/B12040741.png)
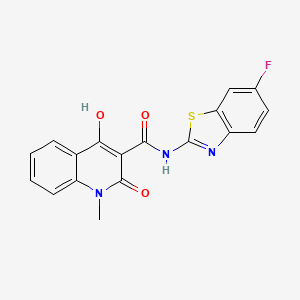
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12040756.png)
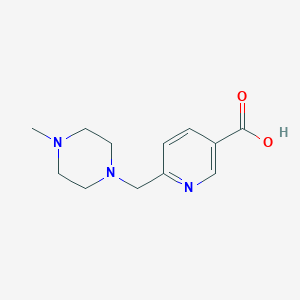
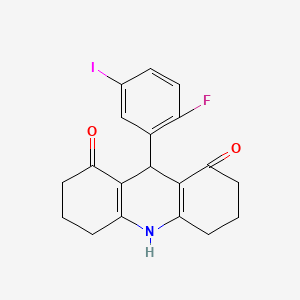
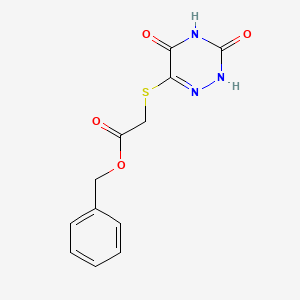
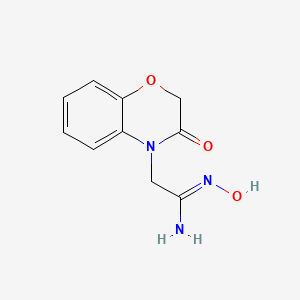



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12040842.png)
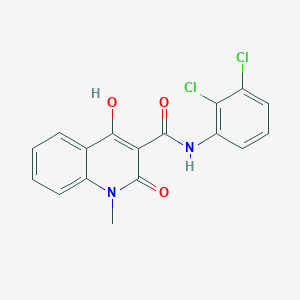
![4-{[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B12040861.png)
